1-Bromo-2-(ethoxymethyl)benzene
Overview
Description
1-Bromo-2-(ethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO. It is a derivative of benzene, where a bromine atom is substituted at the first position and an ethoxymethyl group at the second position. This compound is used in various chemical syntheses and has applications in different fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(ethoxymethyl)benzene can be synthesized through the bromination of 2-(ethoxymethyl)benzene. The reaction typically involves the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethoxymethylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and boronic acids in an organic solvent like tetrahydrofuran or toluene.
Major Products:
Substitution Reactions: Formation of 2-(ethoxymethyl)phenol, 2-(ethoxymethyl)aniline, etc.
Coupling Reactions: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
1-Bromo-2-(ethoxymethyl)benzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential in drug development and as a building block for bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(ethoxymethyl)benzene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and coupling reactions. In biological systems, its mechanism may involve interactions with specific molecular targets, leading to inhibition or modulation of biological pathways .
Comparison with Similar Compounds
1-Bromo-2-(methoxymethyl)benzene: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.
1-Bromo-2-(bromomethyl)benzene: Contains an additional bromine atom on the methyl group.
1-Bromo-2-(trifluoromethylthio)benzene: Features a trifluoromethylthio group instead of an ethoxymethyl group.
Uniqueness: 1-Bromo-2-(ethoxymethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The ethoxymethyl group provides a balance of hydrophobicity and reactivity, making it suitable for various applications in synthesis and research .
Properties
IUPAC Name |
1-bromo-2-(ethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIHLOLKDSXAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601719 | |
Record name | 1-Bromo-2-(ethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-34-2 | |
Record name | 1-Bromo-2-(ethoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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